molecular formula C15H9BrN2O2 B1269296 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 5109-98-8

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B1269296
CAS No.: 5109-98-8
M. Wt: 329.15 g/mol
InChI Key: WNXWWXFTFGLCEC-UHFFFAOYSA-N
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Description

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid is an organic compound with the molecular formula C15H9BrN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves the reaction of 2-acetylpyridine with 5-bromoisatin. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired quinoline derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The quinoline core can interact with nucleic acids or proteins, influencing biological pathways and cellular processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Pyridin-2-ylquinoline-4-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

    6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

    6-Fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid: Contains a fluorine atom, leading to different electronic and steric effects.

Uniqueness: 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions. This makes it a valuable compound for designing molecules with desired properties and functions in various research fields.

Properties

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWWXFTFGLCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353926
Record name 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5109-98-8
Record name 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo isatin (5 g, 20.5 mmol) and 2-acetylpyridine (2.5 g, 20.5 mmol) in aqueous KOH (1.2 g, 33%) was added EtOH until a solution formed. The mixture was refluxed over night. The reaction mixture was neutralized with HOAc (50%) and filtered. The solid was resuspended in EtOH and filtered to give the title compound (5.5 g). LC: 1.66 and MH+: 329.
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